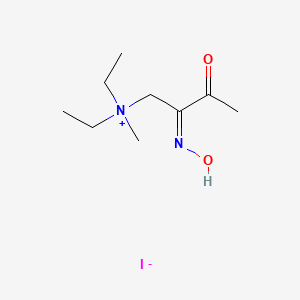
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is a chemical compound with the molecular formula C8H17IN2O2. It is known for its unique structure, which includes a hydroxyimino group and a methylammonium group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide typically involves the reaction of diethylamine with 2,3-butanedione monoxime in the presence of methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylamine+2,3-Butanedione monoxime+Methyl iodide→Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium chloride
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium bromide
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium sulfate
Uniqueness
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions. The iodide ion can participate in specific substitution reactions that are not possible with other halides, making this compound particularly valuable in certain synthetic applications.
特性
CAS番号 |
73664-06-9 |
|---|---|
分子式 |
C9H19IN2O2 |
分子量 |
314.16 g/mol |
IUPAC名 |
diethyl-[(2Z)-2-hydroxyimino-3-oxobutyl]-methylazanium;iodide |
InChI |
InChI=1S/C9H18N2O2.HI/c1-5-11(4,6-2)7-9(10-13)8(3)12;/h5-7H2,1-4H3;1H |
InChIキー |
TUCIVVIWFVDCAX-UHFFFAOYSA-N |
異性体SMILES |
CC[N+](C)(CC)C/C(=N/O)/C(=O)C.[I-] |
正規SMILES |
CC[N+](C)(CC)CC(=NO)C(=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
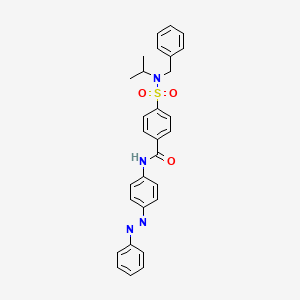

![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
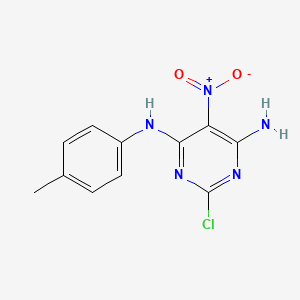
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
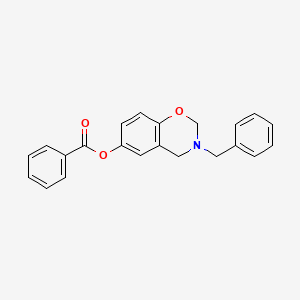
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
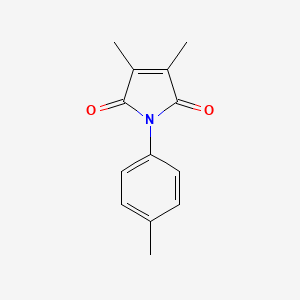
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)
